molecular formula C6H4ClFOS B2558346 2-Fluorobenzene-1-sulfinyl chloride CAS No. 1857077-32-7

2-Fluorobenzene-1-sulfinyl chloride

Cat. No.: B2558346
CAS No.: 1857077-32-7
M. Wt: 178.61
InChI Key: CTSRSXIGBFNTQY-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1-sulfinyl chloride, also known as o-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride. It is an organic compound with the chemical formula C6H4ClFO2S. This compound is typically a colorless to light yellow liquid and is less volatile at room temperature .

Preparation Methods

2-Fluorobenzene-1-sulfinyl chloride can be synthesized through various methods. One common synthetic route involves the fluorination of o-chlorobenzene followed by a reaction with sulfinyl chloride . The reaction conditions typically involve the use of a fluorinating agent to produce o-fluorobenzene, which is then reacted with sulfinyl chloride to yield the desired product . Industrial production methods may vary, but they generally follow similar principles of fluorination and sulfinylation.

Chemical Reactions Analysis

2-Fluorobenzene-1-sulfinyl chloride undergoes several types of chemical reactions, including:

Major products formed from these reactions include 2-fluorobenzenesulfonamide, methyl 2-[(2-fluorophenyl)sulfonyl]amino-5,6,7,8-tetrahydro-1-naphthalenecarboxylate, and potassium fluorobenzene-2-sulfonate .

Scientific Research Applications

2-Fluorobenzene-1-sulfinyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-fluorobenzene-1-sulfinyl chloride involves its reactivity as an acid chloride. It can react with nucleophiles, leading to the formation of sulfonamide and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

2-Fluorobenzene-1-sulfinyl chloride can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents (e.g., bromine, chlorine) can significantly influence their chemical behavior and suitability for various applications.

Properties

IUPAC Name

2-fluorobenzenesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFOS/c7-10(9)6-4-2-1-3-5(6)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSRSXIGBFNTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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